

Application Notes and Protocols for VPC-18005 in In Vitro Assays

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163

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These application notes provide a comprehensive guide for utilizing **VPC-18005**, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, in various in vitro settings. This document outlines the optimal concentration ranges for **VPC-18005** and provides detailed protocols for key experimental assays to assess its biological activity and mechanism of action.

Introduction to VPC-18005

VPC-18005 is a novel antagonist of the ERG protein, which is frequently overexpressed in prostate cancer and other malignancies.^[1] It functions by directly binding to the ERG-ETS domain, thereby disrupting the interaction between ERG and DNA.^{[1][2][3]} This inhibition of DNA binding leads to a downstream reduction in the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.^{[1][3]} Notably, **VPC-18005** has been shown to inhibit cancer cell migration and invasion without exhibiting significant cytotoxicity at effective concentrations.^{[3][4]}

Quantitative Data Summary

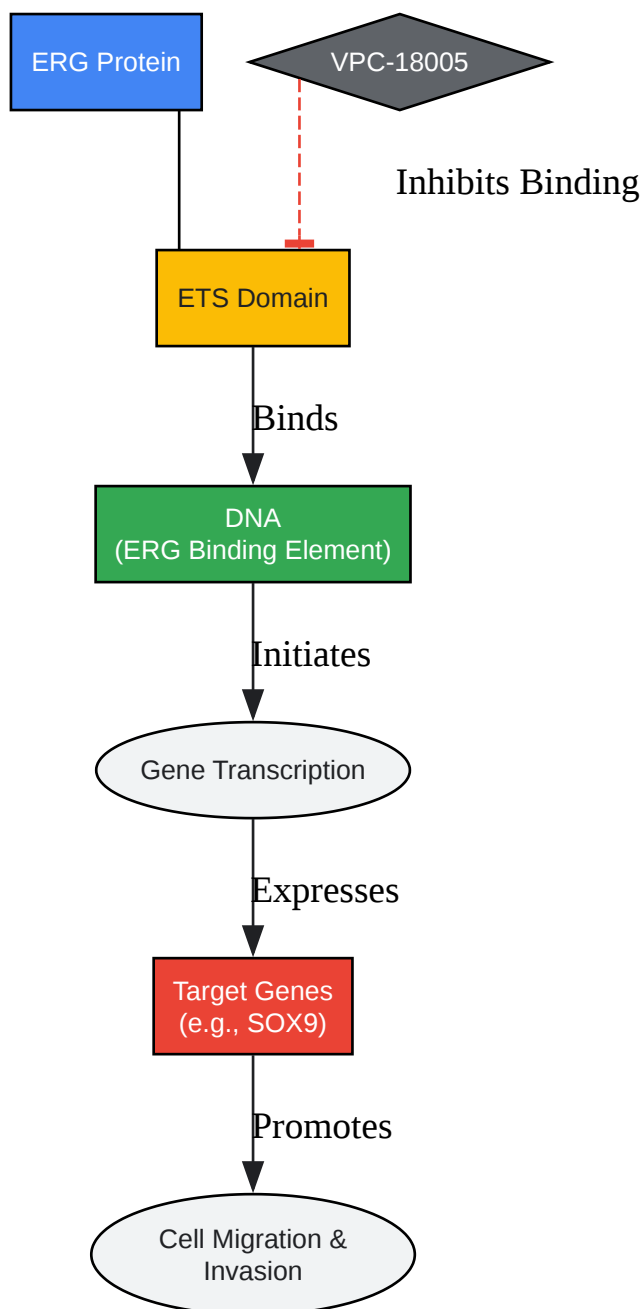
The following table summarizes the effective concentrations and IC50 values of **VPC-18005** in various in vitro assays based on published studies. This information serves as a guide for selecting the appropriate concentration range for your specific experimental setup.

Assay Type	Cell Line	Parameter	Concentration/Value	Reference
Luciferase Reporter Assay	PNT1B-ERG	IC50	3 μ M	[3][5]
Luciferase Reporter Assay	VCaP	IC50	6 μ M	[3][5]
Migration & Invasion Assay	PNT1B-ERG	Effective Concentration	5 μ M	[2][3][4]
Gene Expression (SOX9)	VCaP	Effective Concentration	25 μ M	[3][5]
Cell Viability Assay	PNT1B-ERG, VCaP, PC3	No significant cytotoxicity	Up to 25 μ M	[3][4]
Zebrafish Xenograft Metastasis Inhibition	PNT1B-ERG, VCaP	Effective Concentration	1 μ M and 10 μ M	[3][5]

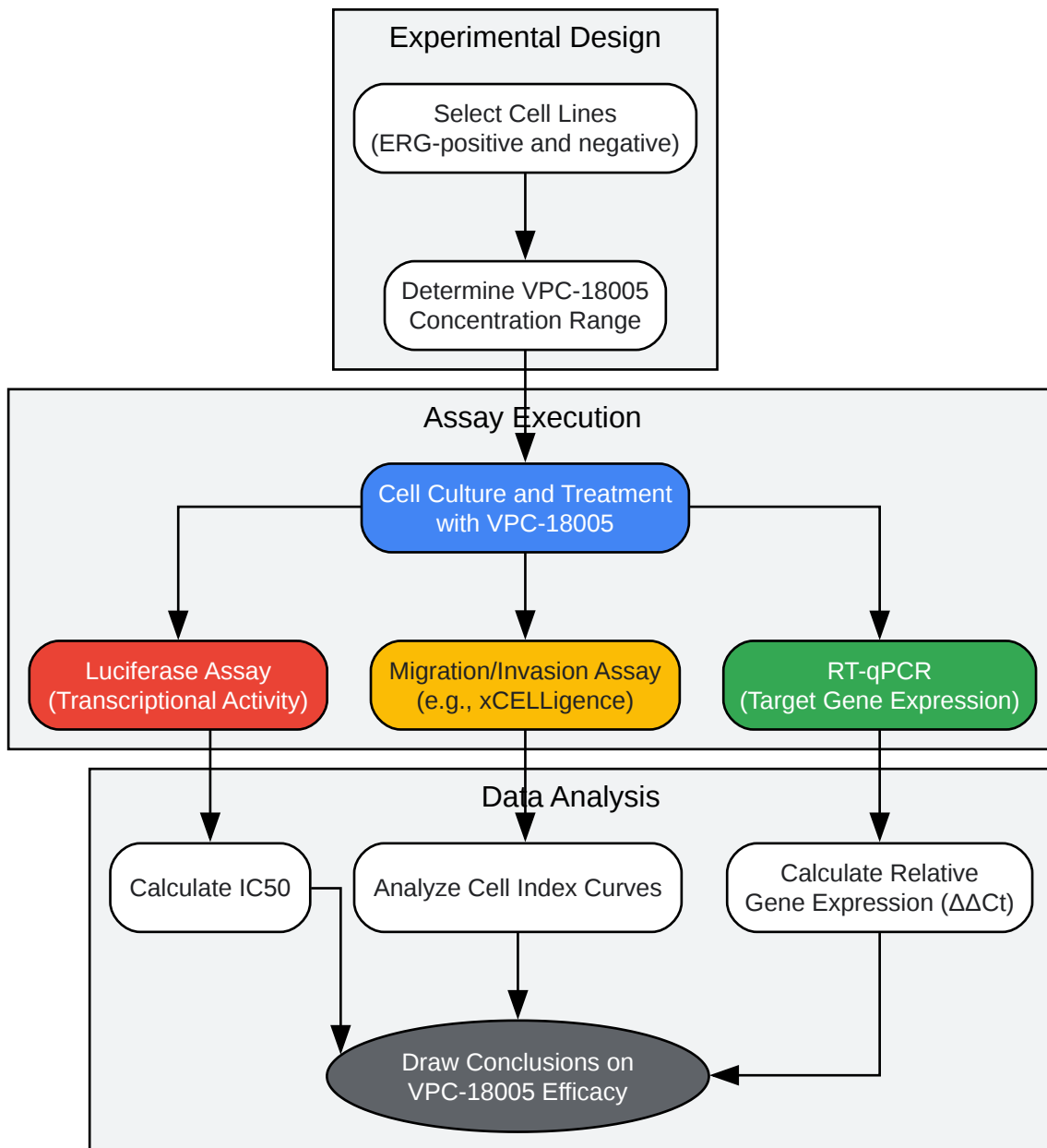
Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which **VPC-18005** inhibits the ERG signaling pathway.

Mechanism of Action of VPC-18005



General In Vitro Experimental Workflow for VPC-18005

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